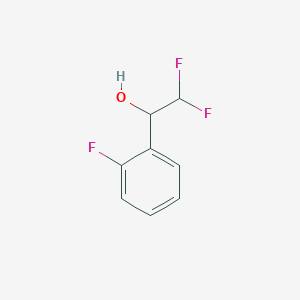

2,2-Difluoro-1-(2-fluorophenyl)ethanol

Description

2,2-Difluoro-1-(2-fluorophenyl)ethanol is a fluorinated secondary alcohol with the molecular formula C₇H₇F₂NO and a molecular weight of 176.14 g/mol (UC529 code) . Its structure features a hydroxyl group adjacent to a difluoromethyl moiety and a 2-fluorophenyl substituent. This compound is synthesized via lanthanide triflate-catalyzed reactions, as described in studies on β,β-difluorohomopropargyl alcohol derivatives . Key spectral data include ¹H NMR (δ 7.55–7.25 ppm for aromatic protons) and ¹⁹F NMR (δ -110.2 ppm for CF₂), though ¹³C NMR data remain incomplete . The presence of two fluorine atoms adjacent to the hydroxyl group enhances its electrophilicity and acidity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

2,2-difluoro-1-(2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H |

InChI Key |

BXVALZSTVIPGEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)F)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(2-fluorophenyl)ethanone, while reduction could produce 2,2-difluoro-1-(2-fluorophenyl)ethane .

Scientific Research Applications

2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This modulation can lead to various biological effects, depending on the specific target and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2-Difluoro-1-(2-fluorophenyl)ethanol with six structurally related fluorinated ethanol derivatives:

Key Observations:

- Acidity: The target compound’s CF₂ group increases hydroxyl acidity compared to 1-(2-Fluorophenyl)ethanol, making it more reactive in deprotonation or nucleophilic substitution .

- Solubility: Non-fluorinated analogs (e.g., 1-(2-Fluorophenyl)ethanol) exhibit higher water solubility, while CF₂-containing derivatives are more lipophilic .

Spectral and Analytical Data

- NMR Shifts: The ¹⁹F NMR signal for the target compound (δ -110.2 ppm) is upfield compared to 1-(2-Chlorophenyl)-2,2-difluoroethanol (δ -108.5 ppm), reflecting electron-withdrawing effects of chlorine .

- Mass Spectrometry : HRMS data for related compounds (e.g., 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) show precise mass matches (<2 ppm error), underscoring analytical reliability for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.